molecular formula C17H13N3O B11505938 (4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile

(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile

Cat. No.: B11505938
M. Wt: 275.30 g/mol
InChI Key: KFAWAUJOVWVEDI-UHFFFAOYSA-N
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Description

2-[4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]malononitrile is a complex organic compound characterized by its unique structure, which includes a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]malononitrile typically involves the reaction of 2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinoline-1-ylidene)-hydrazinocarbothioamides with α-halocarbonyl compounds such as ethyl bromocetate and 2-bromoacetophenone derivatives . This reaction yields a series of novel compounds, including the target molecule, which exist in the form of Z-isomers .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for reduction and α-halocarbonyl compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrroloquinoline derivatives, which exhibit different biological and chemical properties .

Scientific Research Applications

2-[4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]malononitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]malononitrile involves its interaction with specific molecular targets, such as blood coagulation factors. The compound inhibits these factors by binding to their active sites, thereby preventing the formation of blood clots . This interaction is facilitated by the compound’s unique structure, which allows it to fit precisely into the active sites of the target proteins.

Properties

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

2-(9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)propanedinitrile

InChI

InChI=1S/C17H13N3O/c1-10-7-17(2,3)20-15-12(10)5-4-6-13(15)14(16(20)21)11(8-18)9-19/h4-7H,1-3H3

InChI Key

KFAWAUJOVWVEDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C1C=CC=C3C(=C(C#N)C#N)C2=O)(C)C

Origin of Product

United States

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